molecular formula C10H8Cl2N2O B3033922 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole CAS No. 126355-49-5

1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole

Cat. No.: B3033922
CAS No.: 126355-49-5
M. Wt: 243.09 g/mol
InChI Key: DVSRGZUBRFXYOV-UHFFFAOYSA-N
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Description

“1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole” is also known as Miconazole . It is an azole antifungal with broad-spectrum activity used to treat fungal infections affecting the vagina, mouth, and skin, including candidiasis .


Molecular Structure Analysis

The empirical formula of “this compound” is C18H14Cl4N2O·HNO3 . Its molecular weight is 479.14 .


Physical And Chemical Properties Analysis

Miconazole is a white or off-white, crystalline powder that is poorly soluble in water and soluble in organic solvents such as chloroform, ethanol, and acetone. Its solubility is pH-dependent, and it is more soluble in alkaline solutions.

Scientific Research Applications

Antifungal Properties

  • The compound shows significant antifungal properties. For instance, a study reported the synthesis and high efficacy of 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride as an antifungal agent, specifically against guinea pig dermatophytosis when applied topically in cream and gel formulations (Ogata et al., 1983).

Heme Oxygenase Inhibition

  • The compound has been evaluated for its ability to inhibit heme oxygenase. A study synthesized and assessed a series of 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, including variants with halogen substitution in the phenyl ring, as novel inhibitors of heme oxygenase. The entire library was found to be highly active, especially the bromine- and iodine-substituted derivatives (Roman et al., 2007).

Synthesis and Antimycotic Activity

  • The compound has been synthesized and tested for its antimycotic activity. A new series of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime showed preliminary antimycotic data, indicating potential for further research in this field (Raga et al., 1992).

Anticonvulsant Properties

  • There is evidence of anticonvulsant activity in derivatives of the compound. A study demonstrated potent anticonvulsant activity for a number of 1-(naphthylalkyl)-1H-imidazoles, including some with functional groups in the alkylene bridge, suggesting clinical potential in this area (Walker et al., 1981).

Synthesis of Antifungal Agents

  • The compound has been used as an intermediate in the synthesis of antifungal agents. For instance, a study reported the synthesis and characterization of (1)-1-(4-chlorophenyl)-N-hydroxy-3-(1-imidazol-1-yl)propan-1-imine, a useful intermediate for the creation of new imidazole-containing antifungal agents (Attia et al., 2013).

Synthesis of Miconazole Nitrate

  • A study focused on the process improvement in the synthesis of Miconazole Nitrate, a well-known antifungal drug, using α-(1-Imidazol)-2,4-dichloro-phenylethanone as a key intermediate. This highlights the compound's role in the pharmaceutical manufacturing process (Bin et al., 2009).

Neurotoxicity Screening

  • The compound has been part of studies evaluating neurotoxicity and anticonvulsant properties. A series of 1,2,4-trisubstituted-1H- imidazole derivatives were synthesized and tested for anticonvulsant activity, showing potential in this area (Husain et al., 2011).

Mechanism of Action

Miconazole is thought to act primarily through the inhibition of fungal CYP450 14α-lanosterol demethylase activity . This action disrupts the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death .

Safety and Hazards

Miconazole is harmful if swallowed and causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . It is advised to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methoxy]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-9-2-1-8(10(12)5-9)6-15-14-4-3-13-7-14/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSRGZUBRFXYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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